N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine

Catalog No.
S13796638
CAS No.
M.F
C12H23N
M. Wt
181.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-ami...

Product Name

N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine

IUPAC Name

N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

InChI

InChI=1S/C12H23N/c1-12(2)7-3-4-11(8-12)13-9-10-5-6-10/h10-11,13H,3-9H2,1-2H3

InChI Key

QFEBWVQTVOQUKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCC2CC2)C

N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylmethyl group attached to a nitrogen atom and two methyl groups at the 3-position of the cyclohexane ring. Its molecular formula is C₁₂H₂₃N, and it has a molecular weight of approximately 181.32 g/mol. The compound is classified as a cyclohexylamine, which is a category of organic compounds known for their diverse applications in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amines or alcohols when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen atom or the cyclopropylmethyl group, allowing for the introduction of various substituents through alkyl halides or acyl chlorides .

The biological activity of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine is an area of ongoing research. Preliminary studies suggest that it may interact with specific biological targets, potentially modulating receptor activities or influencing enzymatic pathways. Its unique structure may confer specific pharmacological properties, making it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine typically involves several key steps:

  • Formation of the Cyclohexane Ring: This can be achieved through hydrogenation of suitable aromatic precursors or cyclization reactions involving hexane derivatives.
  • Introduction of Methyl Groups: The 3,3-dimethyl substitution is often accomplished via alkylation reactions using methylating agents such as methyl iodide.
  • Attachment of the Cyclopropylmethyl Group: This step usually involves nucleophilic substitution reactions with cyclopropylmethyl halides in the presence of a base .

N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine has several notable applications:

  • In Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • In Medicinal Chemistry: The compound is being explored for potential therapeutic uses and as an intermediate in drug synthesis.
  • In Industry: It finds utility in producing specialty chemicals and materials due to its unique properties .

Studies on the interactions of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine with biological systems are crucial for understanding its pharmacological potential. Investigations typically focus on how this compound binds to various receptors or enzymes, thereby influencing biological processes. The outcomes of such studies could pave the way for new therapeutic agents targeting specific diseases .

N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine shares structural similarities with other cyclohexylamines but exhibits distinct characteristics due to its specific substitution pattern. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
N-(cyclopropylmethyl)-2,4-dimethylcyclohexan-1-amineC₁₂H₂₃NDifferent methyl substitution pattern
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amineC₁₂H₂₃NVariation at the 4-position
N-(cyclopropylmethyl)-2,3-dimethylcyclohexan-1-amineC₁₂H₂₃NDistinct methyl groups at different positions

The uniqueness of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine lies in its specific arrangement of substituents on the cyclohexane ring, which may influence its physical and chemical properties as well as its biological activity compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

181.183049738 g/mol

Monoisotopic Mass

181.183049738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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